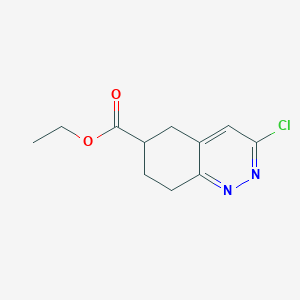

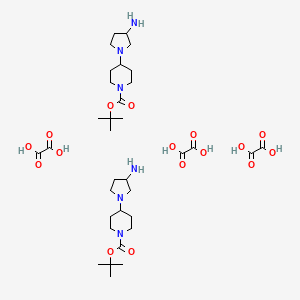

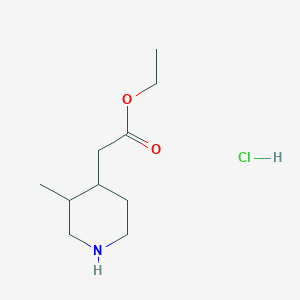

![molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7](/img/structure/B1434425.png)

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid

Descripción general

Descripción

“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with trifluoromethylation reagents . For instance, the synthesis of a related compound, pyraziflumid, involved the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds often involve reactions with trifluoromethylation reagents . These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .Aplicaciones Científicas De Investigación

Summary of the Application

“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and its derivatives have been studied for their antimycobacterial properties . These compounds are designed and prepared as more lipophilic derivatives of pyrazinoic acid, which is the active form of the first-line antitubercular drug, pyrazinamide .

Methods of Application or Experimental Procedures

The compounds are synthesized through condensation of 6-chloro-, 5-tert-butyl- or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with ring substituted anilines . The resulting amides are then tested for their antimycobacterial, antibacterial, and antifungal growth inhibiting activity .

Results or Outcomes

The compound “3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid” showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg·mL −1 (5 μM) . Another derivative, “Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate”, also demonstrated high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with an MIC of 3.13 μg·mL −1 .

Synthesis of Pyrazinamide Analogues

Summary of the Application

The compound is used in the synthesis of pyrazinamide analogues, which are interesting in organic synthesis . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .

Results or Outcomes

The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .

Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Summary of the Application

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized . These compounds were evaluated for in vitro antibacterial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

Results or Outcomes

Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Synthesis of 1,2,3-Triazole-Fused Pyrazines

Summary of the Application

Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Methods of Application or Experimental Procedures

The synthesis of these heterocyclic ring systems involves several unique methods, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .

Results or Outcomes

These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

Synthesis of Pyrrolopyrazine Derivatives

Summary of the Application

Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . A wide range of biological activities related to pyrrolopyrazine scaffold is discussed .

Methods of Application or Experimental Procedures

The synthesis of pyrrolopyrazine derivatives involves various efficient synthetic methods .

Results or Outcomes

These derivatives have shown a wide range of biological activities .

Direcciones Futuras

The future research directions for “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds could involve further studies to understand their synthesis, mechanism of action, and potential applications . These studies could lead to the development of new compounds with improved properties and potential applications in various fields .

Propiedades

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQXSXTVBIUBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

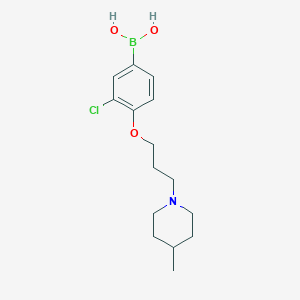

![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)

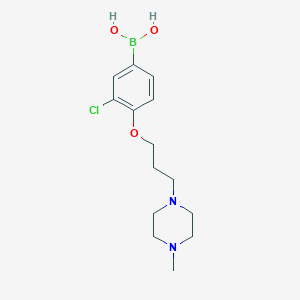

![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)

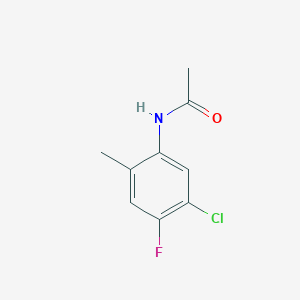

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)